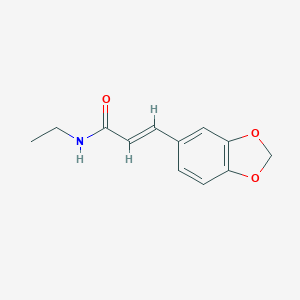![molecular formula C21H19N5O4S B422221 N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide](/img/structure/B422221.png)
N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a 2-methylimidazo[1,2-a]pyridine moiety, which is known for its broad range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide typically involves multiple steps. The starting material, 2-methylimidazo[1,2-a]pyridine, undergoes a series of reactions including carbonylation, hydrazination, and sulfonation to form the final product. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.
Comparison with Similar Compounds
Similar Compounds
2-methylimidazo[1,2-a]pyridine derivatives: Known for their broad range of biological activities including antimicrobial, antiviral, and anticancer properties.
Benzenesulfonamide derivatives: Commonly used in the development of pharmaceuticals due to their ability to interact with various biological targets.
Uniqueness
N-[(5-{2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]carbohydrazonoyl}-2-furyl)methyl]benzenesulfonamide is unique due to its combination of the 2-methylimidazo[1,2-a]pyridine and benzenesulfonamide moieties, which may confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C21H19N5O4S |
|---|---|
Molecular Weight |
437.5g/mol |
IUPAC Name |
N-[(Z)-[5-(benzenesulfonamidomethyl)furan-2-yl]methylideneamino]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H19N5O4S/c1-15-20(26-12-6-5-9-19(26)24-15)21(27)25-22-13-16-10-11-17(30-16)14-23-31(28,29)18-7-3-2-4-8-18/h2-13,23H,14H2,1H3,(H,25,27)/b22-13- |
InChI Key |
PMRPBSDZFDYUNH-XKZIYDEJSA-N |
SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=C(O3)CNS(=O)(=O)C4=CC=CC=C4 |
Isomeric SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)N/N=C\C3=CC=C(O3)CNS(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NN=CC3=CC=C(O3)CNS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-methylphenyl)-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B422138.png)
![N-(3-bromophenyl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B422139.png)
![(5E)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1-(2-ethylphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B422140.png)
![methyl 1-(4-ethoxyphenyl)-4-{4-[2-(isopropylamino)-2-oxoethoxy]benzylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422141.png)
![(5E)-1-(4-ETHYLPHENYL)-5-{[1-(4-FLUOROPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B422144.png)
![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-5-oxo-1-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422146.png)
![2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-(1-naphthyl)acetamide](/img/structure/B422147.png)
![2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}-N-cyclopentylacetamide](/img/structure/B422148.png)
![(5Z)-5-[[1-(1,3-benzodioxol-5-yl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2,3-dichloroanilino)-1,3-thiazol-4-one](/img/structure/B422151.png)
![methyl (4Z)-4-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-1-(4-ethoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B422154.png)
![2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}-N-(2-naphthyl)acetamide](/img/structure/B422156.png)
![N-cyclopentyl-2-{(2-ethylphenyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B422157.png)

![2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-N-naphthalen-1-yl-acetamide](/img/structure/B422162.png)
